molecular formula C13H18OS2 B14248499 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol CAS No. 501411-51-4

2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol

Cat. No.: B14248499
CAS No.: 501411-51-4
M. Wt: 254.4 g/mol
InChI Key: HJPJGVFALAMMCX-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is an organic compound characterized by the presence of a tert-butyl group and a dithiolan ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 2-tert-butylphenol with a suitable dithiolane precursor. One common method involves the use of 1,3-bis-tert-butyl thioethers, which react with bromine under mild conditions to form the dithiolan ring . The reaction proceeds via a sulfonium-mediated ring-closure mechanism, completing within minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters or ethers, depending on the substituent introduced.

Scientific Research Applications

2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the dithiolan ring. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the dithiolan ring can undergo thiol-disulfide exchange reactions, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other tert-butylphenols that lack this structural feature.

Properties

CAS No.

501411-51-4

Molecular Formula

C13H18OS2

Molecular Weight

254.4 g/mol

IUPAC Name

2-tert-butyl-6-(1,3-dithiolan-2-yl)phenol

InChI

InChI=1S/C13H18OS2/c1-13(2,3)10-6-4-5-9(11(10)14)12-15-7-8-16-12/h4-6,12,14H,7-8H2,1-3H3

InChI Key

HJPJGVFALAMMCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C2SCCS2

Origin of Product

United States

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